![molecular formula C15H24OS B14363825 1-Methyl-4-{[5-(propylsulfanyl)pentyl]oxy}benzene CAS No. 90184-28-4](/img/structure/B14363825.png)
1-Methyl-4-{[5-(propylsulfanyl)pentyl]oxy}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-{[5-(propylsulfanyl)pentyl]oxy}benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a methyl group and an alkoxy chain containing a propylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-{[5-(propylsulfanyl)pentyl]oxy}benzene can be achieved through several steps:
Formation of the Alkoxy Chain: The initial step involves the preparation of the 5-(propylsulfanyl)pentanol. This can be synthesized by reacting 1-bromopentane with propyl mercaptan in the presence of a base such as sodium hydroxide.
Etherification: The next step is the etherification of the prepared alcohol with 4-methylphenol (p-cresol). This reaction typically requires an acid catalyst like sulfuric acid or a base like potassium carbonate to facilitate the formation of the ether bond.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-{[5-(propylsulfanyl)pentyl]oxy}benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the sulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Substitution: Nitro derivatives, sulfonic acids, halogenated compounds.
Reduction: Reduced sulfanyl derivatives.
Scientific Research Applications
1-Methyl-4-{[5-(propylsulfanyl)pentyl]oxy}benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-Methyl-4-{[5-(propylsulfanyl)pentyl]oxy}benzene involves its interaction with molecular targets through its functional groups. The benzene ring can participate in π-π interactions, while the sulfanyl group can form hydrogen bonds and undergo redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-{[5-(butylsulfanyl)pentyl]oxy}benzene: Similar structure but with a butyl group instead of a propyl group.
1-Methyl-4-{[5-(ethylsulfanyl)pentyl]oxy}benzene: Similar structure but with an ethyl group instead of a propyl group.
1-Methyl-4-{[5-(methylsulfanyl)pentyl]oxy}benzene: Similar structure but with a methyl group instead of a propyl group.
Uniqueness
1-Methyl-4-{[5-(propylsulfanyl)pentyl]oxy}benzene is unique due to the specific length and nature of its alkoxy chain, which can influence its reactivity and interactions with other molecules
Properties
CAS No. |
90184-28-4 |
|---|---|
Molecular Formula |
C15H24OS |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
1-methyl-4-(5-propylsulfanylpentoxy)benzene |
InChI |
InChI=1S/C15H24OS/c1-3-12-17-13-6-4-5-11-16-15-9-7-14(2)8-10-15/h7-10H,3-6,11-13H2,1-2H3 |
InChI Key |
KBMNIGIYAGKKJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCCCCCOC1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


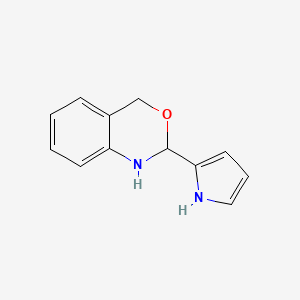
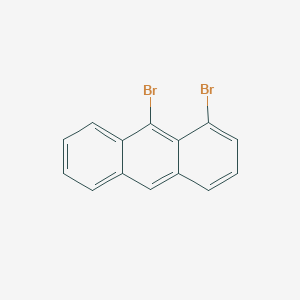
![1,11-Dimethyl-3,6,9,12,15,18,20,23-octaoxabicyclo[9.7.6]tetracosane](/img/structure/B14363753.png)
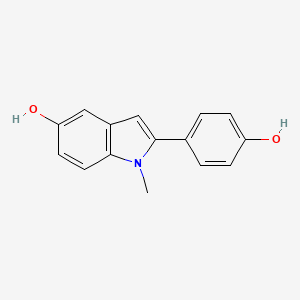
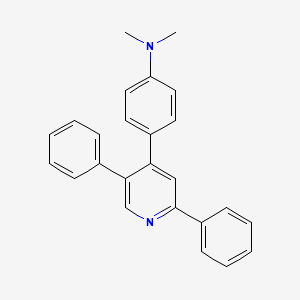
![2-Hydroxy-N-[4-(2-methylpropyl)phenyl]benzamide](/img/structure/B14363780.png)
![3-Ethylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B14363786.png)
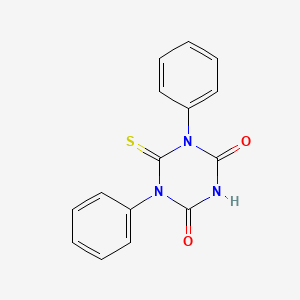
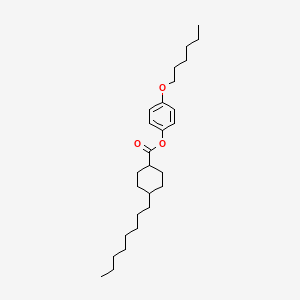


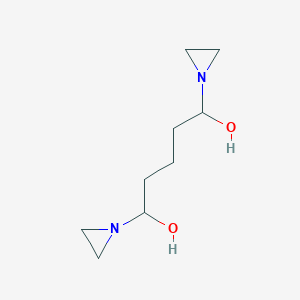
![7,8-Dihydro[1,3]thiazolo[3,2-e]purine](/img/structure/B14363820.png)
![2-{[2-(2-Hydroxyethoxy)phenoxy]methyl}benzoic acid](/img/structure/B14363823.png)
